Rhodium(II) trifluoroacetate dimer finds use as a catalyst in various organic reactions. One prominent application is the isomerization of α,β-unsaturated carbonyl compounds to form their α,α-unsaturated isomers. This reaction is crucial for the synthesis of various organic molecules with specific functionalities. For instance, research has shown its effectiveness in converting enals to conjugated enones, essential building blocks for complex organic molecules [].
Rhodium(II) trifluoroacetate dimer is a coordination compound with the formula and a molecular weight of 657.87 g/mol. This compound is notable for its dimeric structure, which features two rhodium(II) centers bridged by trifluoroacetate ligands. It is characterized by a unique "Chinese lantern" geometry that includes a rhodium-rhodium bond, contributing to its diamagnetic properties . The compound appears as a green volatile solid and is soluble in organic solvents, making it suitable for various catalytic applications in organic synthesis.
Rhodium(II) trifluoroacetate dimer acts as a catalyst in several important reactions, particularly in organic chemistry. It facilitates:
Rhodium(II) trifluoroacetate dimer can be synthesized through the reaction of rhodium(II) acetate with trifluoroacetic acid. The process involves heating rhodium(II) acetate in trifluoroacetic acid, which results in the formation of the dimeric compound while releasing acetic acid as a byproduct:
This method yields a high-purity product suitable for catalytic applications .
Rhodium(II) trifluoroacetate dimer is primarily used as a catalyst in organic synthesis, particularly in:
Interaction studies involving rhodium(II) trifluoroacetate dimer focus on its coordination chemistry with Lewis bases and other substrates. The compound demonstrates a strong tendency to form stable adducts with various ligands, including carbon monoxide and phosphines. These interactions are critical for understanding its catalytic mechanisms and optimizing its applications in synthetic processes .
Several compounds exhibit similarities to rhodium(II) trifluoroacetate dimer, particularly within the category of metal carboxylates. Notable comparisons include:
Compound | Formula | Unique Features |
---|---|---|
Rhodium(II) acetate | Simpler structure; less effective as a Lewis acid | |
Palladium(II) acetate | Similar catalytic applications; different metal center | |
Iridium(III) acetate | Higher oxidation state; different reactivity patterns | |
Ruthenium(II) acetate | Comparable catalytic properties; distinct stability |
Rhodium(II) trifluoroacetate dimer stands out due to its unique dimeric structure and enhanced ability to form stable adducts with weak bases, making it particularly effective in catalyzing specific organic reactions .
The most widely employed synthetic approach for preparing rhodium(II) trifluoroacetate dimer involves the direct ligand exchange reaction starting from rhodium(II) acetate dimer as the precursor material [1] [2]. This classical methodology relies on the substitution of acetate ligands with trifluoroacetate ligands through a straightforward thermal process [1]. The fundamental chemical transformation can be represented by the following stoichiometric reaction:
Rh₂(O₂CCH₃)₄ + 4 HO₂CCF₃ → Rh₂(O₂CCF₃)₄ + 4 HO₂CCH₃ [1]
This ligand exchange reaction is typically conducted by dissolving rhodium(II) acetate dimer in hot trifluoroacetic acid under reflux conditions [1] . The process results in the expulsion of acetic acid while maintaining the integrity of the rhodium-rhodium bond, which is crucial for preserving the dimeric structure and associated catalytic properties [1] . The reaction proceeds through a mechanism where trifluoroacetic acid acts as both solvent and ligand source, facilitating the complete replacement of all four acetate bridges with trifluoroacetate ligands [1].
The efficiency of this classical synthesis stems from the thermodynamic favorability of the ligand exchange process, driven by the stronger electron-withdrawing nature of the trifluoroacetate ligands compared to acetate [1] . The enhanced acidity of trifluoroacetic acid compared to acetic acid promotes the forward direction of the equilibrium, ensuring high conversion rates [1]. Research has demonstrated that this method consistently produces rhodium(II) trifluoroacetate dimer with high purity and excellent yields when proper reaction conditions are maintained [1] .
Beyond the classical acetate precursor route, several alternative synthetic methodologies have been developed to access rhodium(II) trifluoroacetate dimer directly from rhodium salts [5] [6]. One significant alternative approach involves the direct synthesis from rhodium(III) chloride hydrate through a multi-step process that bypasses the need for pre-formed rhodium(II) acetate [5] [6].
The alternative synthetic route begins with the preparation of rhodium hydroxide from rhodium(III) chloride hydrate [6]. This process involves dissolving rhodium trichloride hydrate in deionized water, followed by pH adjustment using sodium hydroxide or sodium carbonate solution to achieve optimal precipitation conditions [6]. The resulting rhodium hydroxide precipitate is then subjected to reduction conditions using glacial acetic acid in combination with reducing agents such as formic acid, methanol, ethanol, or formaldehyde solution [5] [6].
Research has shown that the choice of reducing agent significantly influences the efficiency of the rhodium(III) to rhodium(II) reduction step [5] [6]. Formic acid has been identified as particularly effective, providing consistent reduction under mild conditions [6]. The reduction typically occurs at temperatures ranging from 70°C to 80°C under reflux conditions for periods of 1.5 to 2 hours [6]. Following the reduction step, the intermediate rhodium(II) acetate species is treated with trifluoroacetic acid and trifluoroacetic anhydride to complete the ligand exchange and form the final trifluoroacetate dimer product [6].
Modified synthetic approaches have also explored the use of different solvent systems and reaction additives to enhance yield and reduce reaction times [7] [8]. The incorporation of inorganic additives has been demonstrated to significantly improve the efficiency of rhodium(II) carboxylate synthesis by suppressing over-reduction to rhodium(0) species [7] [8]. These modifications allow for more controlled reaction conditions and improved reproducibility in large-scale preparations [7].
The purification of rhodium(II) trifluoroacetate dimer requires careful attention to maintain the integrity of the dimeric structure while removing impurities and unreacted starting materials [6] [9]. The most commonly employed purification technique involves evaporation of the reaction mixture to near dryness under reduced pressure, followed by controlled drying at elevated temperatures [6].
Research has established that drying temperatures between 110°C and 120°C are optimal for removing residual solvents and volatile impurities without decomposing the target compound [6]. The purified material typically appears as a green crystalline solid with characteristic physical properties [6] [9]. Quality control during purification involves monitoring the rhodium content, which should fall within the range of 27.5% to 35.0% for high-purity material [9].
Analytical characterization of rhodium(II) trifluoroacetate dimer employs multiple complementary techniques to confirm identity and assess purity [10] [11] [9]. Infrared spectroscopy serves as a primary characterization tool, with the compound exhibiting characteristic absorption bands that conform to established spectral patterns [9]. The infrared spectrum provides valuable information about the coordination environment and the presence of trifluoroacetate ligands through distinctive carbonyl and carbon-fluorine stretching vibrations [9].
Nuclear magnetic resonance spectroscopy represents another crucial analytical technique for structural characterization [10] [11]. Proton, carbon-13, and fluorine-19 nuclear magnetic resonance studies have been extensively employed to investigate the solution behavior and ligand exchange dynamics of rhodium(II) trifluoroacetate dimer [10] [11]. These studies reveal important information about the compound's interaction with various Lewis bases and its solution stability under different conditions [10] [11].
The molecular formula C₈F₁₂O₈Rh₂ and molecular weight of 657.87 daltons provide additional confirmation of compound identity through mass spectrometric analysis [12] [13]. High-resolution mass spectrometry can distinguish the target compound from related rhodium species and confirm the presence of the expected isotope patterns characteristic of rhodium-containing compounds [12].
X-ray crystallography represents the definitive method for confirming the molecular structure of rhodium(II) trifluoroacetate dimer and its various adducts [1] [14]. Crystallographic studies have provided detailed information about the Chinese lantern structure adopted by this compound, which is characteristic of dimetal carboxylate complexes [1] .
The structural parameters determined through X-ray crystallography reveal a rhodium-rhodium bond length of approximately 238 picometers, which is consistent with the presence of a direct metal-metal bond [1] . This bond distance is crucial for understanding the compound's diamagnetic properties and its enhanced reactivity compared to related rhodium(II) carboxylates [1] . Crystallographic analysis has also confirmed the near D₄ₕ symmetry of the dimeric core, with the four trifluoroacetate ligands arranged in a bridging configuration around the rhodium centers [1].
Advanced crystallographic studies have investigated the formation of various adducts with Lewis bases, providing insights into the compound's coordination chemistry [14]. Research has documented the crystallization of rhodium(II) trifluoroacetate dimer with tetrahydrofuran ligands, revealing two distinct isomeric forms with different structural arrangements [14]. These studies demonstrate that the compound can adopt different solid-state structures depending on crystallization conditions and the presence of coordinating solvents [14].
The crystallographic data obtained from these investigations include detailed bond lengths, bond angles, and intermolecular interactions that help explain the compound's chemical behavior [14]. For example, studies have revealed rhodium-oxygen distances for tetrahydrofuran adducts ranging from 2.214 to 2.407 Ångströms, indicating varying degrees of axial coordination [14]. These structural parameters are essential for understanding how the compound interacts with different substrates in catalytic applications [14].
Supplementary structure confirmation methods include electronic spectroscopy and vibrational spectroscopy techniques [10] [11]. Electronic absorption spectroscopy in the visible range provides information about the electronic structure and confirms the presence of the rhodium-rhodium bond [11]. The characteristic green color of the compound is directly related to its electronic structure as revealed through these spectroscopic investigations [9].
The optimization of rhodium(II) trifluoroacetate dimer synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product quality [6] [15] [16]. Temperature control represents one of the most critical optimization factors, with research demonstrating that reaction temperatures between 70°C and 100°C provide optimal conversion rates while minimizing decomposition [6] [15].
Detailed optimization studies have revealed that reaction times can significantly impact both yield and product purity [6] [15]. For the classical ligand exchange method, reflux times of 0.5 to 2 hours have been identified as optimal, with longer reaction periods potentially leading to product degradation [6]. The optimization of reaction time must balance complete ligand exchange with the prevention of thermal decomposition or over-reduction of the rhodium centers [6] [15].
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 70-100°C | High conversion at 80°C | [6] |
Reaction Time | 0.5-2.0 hours | Maximum yield at 1.5 hours | [6] |
pH (for hydroxide preparation) | 9.0 | Enhanced precipitation | [6] |
Catalyst Loading | 0.25-2.5 mol% | Varies with application | [15] [16] |
Solvent Volume | 0.1-0.9 M concentration | Higher concentration improves efficiency | [16] |
Concentration effects have been systematically investigated to determine optimal reaction conditions for both laboratory and large-scale synthesis [15] [16]. Research has shown that reaction concentrations can be increased from typical 0.2 molar solutions to 0.9 molar without significant impact on conversion or selectivity, allowing for more efficient use of solvent and equipment [16]. This finding is particularly important for scaling up the synthesis to produce larger quantities of the compound [15] [16].
The role of reducing agents in alternative synthetic routes requires careful optimization to prevent over-reduction while ensuring complete conversion of rhodium(III) to rhodium(II) [5] [6]. Studies have demonstrated that the molar ratio of reducing agent to rhodium significantly affects the reaction outcome [5] [6]. Formic acid, when used as a reducing agent, shows optimal performance at specific stoichiometric ratios that prevent the formation of rhodium metal while ensuring complete reduction [6].
Atmospheric control during synthesis has been identified as another important optimization parameter [15]. While some research indicates that oxygen and moisture may be inconsequential for certain synthetic routes, controlled atmosphere conditions can improve reproducibility and prevent unwanted side reactions [15]. The use of inert gas atmospheres, particularly during the reduction steps, has been shown to enhance reaction consistency and product quality [15].
Rhodium(II) trifluoroacetate dimer has been extensively characterized by X-ray crystallography, providing crucial structural insights into its molecular architecture [1] [2]. The compound adopts the characteristic Chinese lantern structure commonly observed in dimetal carboxylate complexes, which accommodates a direct metal-metal bond between the two rhodium centers [1].
Single-crystal X-ray diffraction studies have revealed that the unligated dirhodium tetrakis(trifluoroacetate) crystallizes in the triclinic space group P-1 with unit cell parameters of a = 5.2499(5) Å, b = 8.491(2) Å, c = 9.172(2) Å, and β = 88.53(1)° [3]. The unit cell volume is 397.3 ų with Z = 1 [4]. The rhodium-rhodium bond distance has been consistently determined to be approximately 2.38 Å, which is characteristic of rhodium(II) dimeric complexes [1] [5] [6].
Crystallographic studies of adduct complexes have provided additional structural information. The hexamethylbenzene adduct [Rh₂(O₂CCF₃)₄·C₆Me₆] crystallizes in the orthorhombic space group Pnma with significantly larger unit cell dimensions: a = 16.3302(10) Å, b = 24.7253(15) Å, c = 8.7079(5) Å, and a unit cell volume of 3516.0(4) ų [2]. In this complex, the Rh-Rh distance is 2.422(1) Å, showing minimal variation from the parent compound despite axial coordination [2].
The crystal structure analysis demonstrates that the trifluoroacetate ligands arrange around the Rh-Rh core in a paddlewheel configuration, with each trifluoroacetate group bridging the two rhodium atoms through both oxygen atoms. The structure accommodates axial coordination sites that can bind various Lewis bases, forming adducts with stoichiometries typically following a 2:1 pattern (two bases per dirhodium unit) [1] .
The crystallographic data confirms the diamagnetic nature of this rhodium(II) species, which is explained by the presence of the metal-metal bond that pairs the unpaired electrons on each rhodium center [1]. The precision of the structural determinations, with R factors ranging from 0.019 to 0.055 depending on the specific study and crystal quality, provides reliable geometric parameters for computational and theoretical studies [2] [5].
Nuclear magnetic resonance spectroscopy has proven invaluable for studying rhodium(II) trifluoroacetate dimer and its various adducts in solution [8] [9]. Variable temperature ¹H nuclear magnetic resonance experiments have revealed temperature-dependent behavior, with separate signals for different adduct species observable at low temperatures (233-253 K) [8].
The formation of adducts with nitrogenous ligands has been extensively studied using ¹H nuclear magnetic resonance titration experiments, which demonstrate the stepwise formation of 1:1 and 1:2 adducts depending on the ligand-to-rhodium complex ratio [8] [9]. These studies provide crucial information about the binding kinetics and thermodynamics of ligand exchange processes.
¹³C nuclear magnetic resonance spectroscopy has been particularly useful for characterizing immobilized catalysts and studying binding geometries . Solid-state ¹³C cross-polarization magic angle spinning nuclear magnetic resonance techniques have been employed to analyze the binding geometries of rhodium(II) trifluoroacetate dimer anchored onto mesoporous silica materials, providing insights into heterogeneous catalyst preparation .
The carbon signals from the trifluoroacetate ligands serve as diagnostic probes for coordination environment changes. Upon adduct formation or ligand exchange, characteristic chemical shift changes are observed that can be used to monitor reaction progress and determine binding modes [10] [11].
¹⁹F nuclear magnetic resonance spectroscopy represents one of the most powerful techniques for studying rhodium(II) trifluoroacetate dimer due to the high sensitivity of fluorine nuclei to environmental changes [12] [13] [14]. The trifluoroacetate ligands provide multiple fluorine atoms that serve as sensitive probes of the coordination environment.
The ¹⁹F nuclear magnetic resonance spectrum typically exhibits characteristic signals for the CF₃ groups of the trifluoroacetate ligands. These signals are highly sensitive to coordination changes, ligand exchange, and adduct formation [15]. The chemical shift range for fluorine extends over 300 ppm, making it highly responsive to even subtle environmental changes [13] [14].
Quantitative ¹⁹F nuclear magnetic resonance has been successfully employed to determine the concentration of active catalyst sites in heterogenized rhodium(II) trifluoroacetate systems . This technique provides crucial information about catalyst loading and the relationship between catalyst structure and catalytic performance.
The technique has also been used to monitor protein interactions, where loss of trifluoroacetate ligands upon protein binding can be directly observed [15]. This application demonstrates the utility of ¹⁹F nuclear magnetic resonance as a bioorthogonal probe for studying biological systems.
³¹P nuclear magnetic resonance spectroscopy has provided detailed insights into the coordination behavior of phosphine ligands with rhodium(II) trifluoroacetate dimer [16] [17]. The formation of phosphine adducts typically results in the appearance of two inequivalent phosphorus signals, reflecting the coordination to the axial positions of the dirhodium unit [16].
The ³¹P nuclear magnetic resonance spectra of rhodium(II) trifluoroacetate-phosphine adducts characteristically display AB system patterns with large trans P-P coupling constants (approximately 387.5 Hz) and rhodium-phosphorus coupling constants typical for rhodium(I) complexes (126-129 Hz) [16]. These coupling patterns provide definitive evidence for the coordination geometry and electronic structure of the adducts.
The non-equivalence of phosphine ligands in these adducts is attributed to the arrangement of the coordinated olefin or other ligands, which creates different chemical environments for the two phosphorus atoms [16]. This structural information has been crucial for understanding the reactivity patterns and selectivity of these catalytic systems.
Temperature-dependent ³¹P nuclear magnetic resonance studies have revealed dynamic behavior in solution, with ligand exchange processes becoming observable at elevated temperatures [17]. These studies provide important kinetic and thermodynamic parameters for ligand substitution reactions.
UV-visible spectroscopy serves as a valuable tool for characterizing rhodium(II) trifluoroacetate dimer and monitoring its interactions with various ligands [18] [19]. The electronic spectrum of the compound exhibits characteristic absorption bands that are diagnostic for the dirhodium(II,II) paddlewheel structure.
The visible region of the spectrum (600-800 nm) typically displays absorption bands assigned to π* → σ* transitions within the Rh₂ core [20]. These transitions are characteristic of lantern-type dirhodium(II) tetracarboxylates and provide a spectroscopic signature for this structural motif. The bands in this region are often blue-shifted upon coordination of axial ligands, reflecting changes in the electronic structure of the metal-metal bonded system [20].
In the ultraviolet region (200-400 nm), absorption bands are observed that correspond to π → π* electronic transitions associated with the trifluoroacetate ligands [18]. These transitions are particularly sensitive to the coordination environment and can provide information about ligand binding modes and electronic structure changes.
The compound exhibits characteristic color changes upon adduct formation, which can be visually observed and quantitatively monitored by UV-visible spectroscopy [18]. The green color of the parent compound often shifts to purple or other colors upon coordination of axial ligands, providing a convenient method for monitoring ligand exchange reactions.
Spectrophotometric titrations have been employed to determine binding constants and stoichiometries for various ligand adducts [18]. These studies have provided quantitative thermodynamic data for the formation of coordination complexes and have been useful for optimizing reaction conditions in catalytic applications.
Infrared spectroscopy provides crucial structural information about rhodium(II) trifluoroacetate dimer through characteristic vibrational bands [21] [22]. The infrared spectrum exhibits several diagnostic features that confirm the presence of trifluoroacetate ligands and the overall molecular structure.
The carbonyl stretching vibrations of the trifluoroacetate ligands appear as strong bands around 1670 cm⁻¹ [21]. This frequency is characteristic of bridging carboxylate groups and confirms the coordination mode of the trifluoroacetate ligands. The position of this band is sensitive to the coordination environment and can shift upon adduct formation or ligand exchange.
Metal-oxygen stretching vibrations are observed around 480 cm⁻¹, providing direct evidence for the Rh-O bonds formed between the rhodium centers and the carboxylate oxygen atoms . These vibrations are diagnostic for the paddlewheel coordination geometry and confirm the structural assignment.
The fingerprint region (1900-1300 cm⁻¹) contains numerous characteristic bands that serve as a molecular fingerprint for the compound [21]. This region is particularly useful for identifying the compound and monitoring structural changes during chemical transformations.
Infrared spectroscopy has been extensively used to characterize heterogenized versions of the catalyst, where the compound is supported on solid matrices [21]. The technique can distinguish between different binding modes and provide information about catalyst-support interactions.
X-ray photoelectron spectroscopy has emerged as a powerful technique for studying the electronic structure and chemical environment of rhodium(II) trifluoroacetate dimer [23] [24]. The technique provides element-specific information about oxidation states and chemical bonding through analysis of core-level binding energies.
The Rh 3d binding energies provide direct information about the oxidation state and chemical environment of the rhodium centers [24]. The binding energy values are characteristic of rhodium(II) species and can be used to confirm the oxidation state assignment. Chemical shifts in these binding energies upon adduct formation or surface interactions provide insights into electronic structure changes.
XPS analysis has been particularly valuable for studying the interaction of rhodium(II) trifluoroacetate with support materials in heterogeneous catalysis applications [23]. The technique can identify surface species and provide information about catalyst-support interactions that are crucial for understanding catalytic behavior.
The surface sensitivity of XPS (probing depths of 6-9 nm) makes it ideal for studying supported catalysts and surface modifications [25] [26]. The technique can distinguish between bulk and surface species, providing information about catalyst distribution and accessibility.
Fluorine 1s and carbon 1s signals from the trifluoroacetate ligands provide additional structural information and can be used to monitor ligand stability and exchange processes [23]. The high sensitivity of these signals to chemical environment changes makes them valuable probes for studying surface chemistry.
Thermogravimetric analysis provides essential information about the thermal stability and decomposition behavior of rhodium(II) trifluoroacetate dimer [27] [28] [29]. The technique monitors weight changes as a function of temperature, providing insights into thermal decomposition pathways and stability limits.
The thermal decomposition of rhodium(II) trifluoroacetate typically begins around 250-350°C, as determined by thermogravimetric analysis [28] [29]. This temperature range represents the onset of decomposition processes and provides important information for processing and storage conditions.
The decomposition process involves the stepwise loss of trifluoroacetate ligands through decarboxylation and fluoride elimination reactions [28] [29]. Thermogravimetric analysis can identify distinct weight loss steps corresponding to different decomposition stages, providing insights into the mechanism of thermal breakdown.
Studies on related metal trifluoroacetates have shown that the decomposition process involves the formation of intermediate compounds with varying degrees of fluoride substitution [28]. These studies provide a framework for understanding the thermal behavior of rhodium(II) trifluoroacetate and optimizing its use in high-temperature applications.